3-(Azidomethyl)pentane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13N3 |
|---|---|
Molecular Weight |
127.19 g/mol |
IUPAC Name |
3-(azidomethyl)pentane |
InChI |
InChI=1S/C6H13N3/c1-3-6(4-2)5-8-9-7/h6H,3-5H2,1-2H3 |
InChI Key |
GVPAARWOTAUHBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Azidomethyl Pentane
Direct Synthesis Strategies
Direct synthesis of 3-(azidomethyl)pentane typically relies on the conversion of a suitable precursor, where a leaving group is substituted by an azide (B81097) ion.
Nucleophilic Substitution Reactions for Azide Introduction
Nucleophilic substitution is a cornerstone of organic synthesis and provides a straightforward route to introduce the azide functionality. In this type of reaction, a nucleophile—in this case, the azide ion (N₃⁻)—replaces a leaving group on an electrophilic carbon atom. The efficiency of this reaction is dependent on the nature of the leaving group, the solvent, and the reaction conditions. Good leaving groups are typically the conjugate bases of strong acids, such as halides (iodide, bromide, chloride) and sulfonates (tosylate, mesylate).
The general mechanism involves the attack of the azide nucleophile on the carbon atom bearing the leaving group. This can proceed through either an Sₙ2 (bimolecular nucleophilic substitution) or Sₙ1 (unimolecular nucleophilic substitution) pathway, depending on the structure of the substrate and the reaction conditions. For a primary substrate like a 3-(halomethyl)pentane, the Sₙ2 mechanism is generally favored.
Azidation of Halogenated Pentane (B18724) Precursors
A common and practical method for the synthesis of this compound involves the reaction of a 3-(halomethyl)pentane precursor with an azide salt, most commonly sodium azide (NaN₃). The halogen atom in the precursor serves as the leaving group. The choice of halogen can influence the reaction rate, with the reactivity order typically being I > Br > Cl > F.
For instance, the synthesis can be accomplished by reacting 3-(bromomethyl)pentane with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The use of these solvents helps to solvate the cation of the azide salt, thereby increasing the nucleophilicity of the azide anion.
A representative reaction is the conversion of 4-vinylbenzyl chloride to 4-azidomethyl styrene (B11656), which proceeds by combining the chloride precursor with sodium azide in DMF and stirring at room temperature. researchgate.net A similar approach can be applied to 3-(bromomethyl)pentane to yield this compound.
| Precursor | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Vinylbenzyl chloride | Sodium azide | DMF | Room Temperature | 18.5 | Not specified |
This table presents data from an analogous reaction for the synthesis of an azidomethyl compound. researchgate.net
Strategies for Azidomethyl Group Incorporation into Macromolecules
The azidomethyl group is a valuable functional handle in polymer chemistry, primarily due to its ability to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific modification of polymers. There are two main strategies for incorporating the azidomethyl group into macromolecules: polymerization of an azidomethyl-containing monomer and post-polymerization functionalization.
Synthesis of Azidomethyl-Containing Monomers for Polymerization
This strategy involves the synthesis of a monomer that already contains the azidomethyl group, followed by its polymerization. This approach allows for the precise placement of the azide functionality along the polymer chain. Examples of such monomers include 3-azidomethyl-3-methyloxetane (AMMO) and 4-azidomethyl styrene (AzMSt). researchgate.netresearchgate.net
The synthesis of these monomers often follows the same principles of nucleophilic substitution as the direct synthesis of small molecules. For example, 3-azidomethyl-3-methyloxetane can be synthesized from 3-bromomethyl-3-methyloxetane. researchgate.net Similarly, 4-azidomethyl styrene is prepared from 4-vinylbenzyl chloride. researchgate.net Once synthesized, these monomers can be polymerized using various techniques, such as cationic ring-opening polymerization for oxetanes or radical polymerization for styrenic monomers.
| Monomer Precursor | Azide Source | Solvent | Conditions | Resulting Monomer |
| 3-Bromomethyl-3-methyloxetane | Sodium azide | Not specified | Not specified | 3-Azidomethyl-3-methyloxetane |
| 4-Vinylbenzyl chloride | Sodium azide | DMF | Room Temperature, 18.5 h | 4-Azidomethyl styrene |
This table illustrates the synthesis of monomers containing the azidomethyl group. researchgate.netresearchgate.net
Post-Polymerization Functionalization for Azidomethyl Introduction
An alternative strategy is to first synthesize a polymer with reactive precursor groups and then convert these groups to azidomethyl functionalities in a subsequent step. This method is advantageous when the desired monomer is difficult to synthesize or polymerize directly.
A common approach involves the preparation of a polymer with halide or sulfonate ester side chains. These precursor polymers can then be treated with an azide source, such as sodium azide, to introduce the azidomethyl groups. For example, a polymer containing chloromethyl or bromomethyl side groups can be readily converted to an azidomethyl-functionalized polymer.
Another versatile method is the conversion of hydroxyl groups on a polymer to azides. This can be achieved by first converting the hydroxyl groups into a better leaving group, such as a tosylate, and then reacting with sodium azide. sigmaaldrich.com For instance, the terminal hydroxyl group of poly(ethylene glycol) (PEG) can be tosylated and subsequently converted to an azide. sigmaaldrich.com Similarly, polymers prepared by atom transfer radical polymerization (ATRP) often have a terminal bromide, which can be quantitatively substituted by an azide group. sigmaaldrich.com
| Polymer Precursor | Functional Group | Reagents | Resulting Functionality |
| Polystyrene from ATRP | Terminal Bromide | Azidotrimethylsilane, Tetrabutylammonium fluoride | Terminal Azide |
| Poly(ethylene glycol) | Terminal Hydroxyl | 1. Tosyl chloride, Pyridine; 2. Sodium azide | Terminal Azide |
| Poly(2-chloromethyl-1,3-dioxane) | Chloromethyl side chain | Sodium azide | Azidomethyl side chain |
This table summarizes various post-polymerization methods for introducing azide functionalities. sigmaaldrich.comacs.org
Emerging Synthetic Approaches for Azidomethyl Compounds
Recent advances in synthetic chemistry have led to the development of novel methods for the formation of carbon-nitrogen bonds, which can be applied to the synthesis of azidomethyl compounds. These emerging approaches often offer milder reaction conditions, improved functional group tolerance, and novel reactivity.
Transition metal-catalyzed reactions have become a powerful tool for the synthesis of organic azides. mdpi.com These methods can involve the azidation of C-H bonds or the difunctionalization of multiple bonds. For example, copper-based photoredox catalysts have been used for the azidation of activated alkenes under mild conditions. nih.gov
Radical azidation is another emerging strategy. This approach involves the generation of an alkyl radical, which then reacts with an azide source. For instance, alkyl iodides can be converted to the corresponding azides by reaction with a sulfonyl azide in the presence of a radical initiator. acs.org
Furthermore, light-switchable azidation processes have been developed, allowing for temporal control over the reaction. nih.gov These methods utilize a photoredox catalyst that can be activated or deactivated by light, enabling the formation of different products in the dark versus under illumination. While these advanced methods have not been specifically reported for the synthesis of this compound, they represent the forefront of azide synthesis and could potentially be adapted for this purpose.
Radical-Mediated Azidation Reactions
Radical-mediated reactions offer a powerful alternative to traditional nucleophilic substitution methods for the formation of C–N bonds, particularly for the azidation of unactivated C–H bonds or the functionalization of alkenes. acs.org These methods often proceed under mild conditions and can exhibit unique selectivity.
One prominent strategy is the radical carboazidation of alkenes, which allows for the simultaneous formation of a C–C and a C–N₃ bond across a double bond. core.ac.uk For a hypothetical synthesis of this compound, a suitable starting material would be 3-ethyl-1-pentene. In a radical carboazidation reaction, an alkyl radical is first generated and adds to the alkene. The resulting radical intermediate is then trapped by an azide-donating reagent. acs.org
A related and more direct approach is the anti-Markovnikov hydroazidation of alkenes. core.ac.uk This process involves the radical addition of an azido (B1232118) radical (N₃•) to the double bond. nih.gov For 3-ethyl-1-pentene, this would lead to the formation of a carbon-centered radical at the more substituted position (C2), followed by hydrogen atom abstraction to yield the desired this compound. The azido radical can be generated from various precursors, including the use of an iron catalyst under photochemical conditions. acs.org It has been proposed that under visible-light irradiation, Fe(III) azides generate Fe(II) salts along with azidyl radicals. acs.org
The general mechanism for the iron-mediated photochemical anti-Markovnikov hydroazidation of an unactivated olefin involves the formation of an azidyl radical which then adds to the alkene in an anti-Markovnikov fashion to provide a reactive carbon-centered radical. acs.org This intermediate is subsequently quenched by a hydrogen atom donor. acs.org
Another approach involves the use of sulfonyl azides as radical traps. core.ac.uk For instance, a carbon-centered radical can be generated from a suitable precursor, which then reacts with an arenesulfonyl azide to yield the corresponding alkyl azide and an arenesulfonyl radical, propagating the radical chain. core.ac.uk
Table 1: Examples of Radical-Mediated Azidation of Alkenes
| Alkene Substrate | Azide Source/Reagents | Initiator/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Dodecene | NaN₃, FeCl₃·6H₂O | Blue-light irradiation | 1-Azidododecane | 86% | acs.org |
| 4-Phenyl-1-butene | NaN₃, FeCl₃·6H₂O | Blue-light irradiation | 4-Azido-1-phenylbutane | 75% (on 2.0 mmol scale) | acs.org |
| Various terminal alkenes | Electrophilic alkanesulfonyl azides | Di-tert-butyldiazene | Carboazidation products | Good yields | acs.orgnih.gov |
| Unactivated Olefins | Tosyl azide, Silane, Hydroperoxide | Cobalt Schiff base complex | Hydroazidation products | N/A | nih.gov |
Stereoselective Synthesis of Azidomethyl Centers
The stereoselective synthesis of molecules containing an azidomethyl group is of significant interest, as the resulting chiral azides are valuable intermediates for the preparation of enantiomerically pure amines and other nitrogen-containing compounds. rsc.org While this compound itself is an achiral molecule, the principles of stereoselective azidation can be applied to substrates that would lead to chiral analogues. The catalytic asymmetric synthesis of α-chiral azides is an area of active research, with several strategies having been developed. rsc.org
One major approach is the catalytic enantioselective nucleophilic azidation, which often involves the ring-opening of prochiral epoxides or aziridines with an azide source, mediated by a chiral catalyst. rsc.org Another strategy is the conjugate addition of an azide to electron-deficient olefins. rsc.org
For non-activated systems, achieving stereoselectivity can be more challenging. Recent advancements have focused on the enantioselective functionalization of C-H bonds. acs.org A hypothetical stereoselective synthesis of a chiral derivative of this compound could involve the desymmetrization of a prochiral starting material. For example, a molecule with two enantiotopic methyl groups adjacent to a directing group could undergo enantioselective C-H azidation catalyzed by a chiral transition metal complex.
Another strategy involves the transformation of chiral starting materials. nih.gov For instance, a chiral alcohol can be converted to an azide with inversion of stereochemistry using Mitsunobu-type conditions. commonorganicchemistry.com This approach relies on the availability of the chiral alcohol precursor in high enantiopurity.
Catalytic asymmetric transformations of organic azides themselves, where the azido group is already present, represent another avenue. nih.gov For example, vinyl azides can undergo enantioselective cycloaddition reactions catalyzed by chiral copper(II)/BOX complexes to generate diverse chiral cyclic azides with excellent enantioselectivities. nih.gov While not directly applicable to the synthesis of an acyclic azidomethyl center, these methods highlight the progress in controlling stereochemistry in azide-containing molecules.
The development of new reaction types for the enantioselective synthesis of α-chiral azides remains an important goal. For example, the nucleophilic azidation of alcohols presents a highly efficient strategy, and the development of a catalytic enantioselective version is a subject of ongoing research. rsc.org
Table 2: Examples of Stereoselective Azidation Reactions
| Substrate Type | Reaction Type | Catalyst/Reagent System | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Vinyl Azides | Asymmetric Cycloaddition | Copper(II)/BOX complex | Excellent enantioselectivities | nih.gov |
| Allenes | Hydroazidation | Acyclic diaminocarbene gold(I) complex | 62-90% ee | rsc.org |
| N-Allyl Sulfonamides | Electrophilic Azidothiolation | Chiral bifunctional selenide | High enantio- and diastereoselectivities | researchgate.net |
| Alcohols | Nucleophilic Substitution | Mitsunobu conditions (e.g., DPPA, DBU) | Inversion of configuration | commonorganicchemistry.com |
Reactivity and Reaction Mechanisms Involving 3 Azidomethyl Pentane
Huisgen 1,3-Dipolar Cycloaddition Reactions of the Azide (B81097) Moiety
The azide group in 3-(azidomethyl)pentane can act as a 1,3-dipole in cycloaddition reactions with dipolarophiles, such as alkynes, to form stable five-membered heterocyclic rings. This class of reaction, first extensively studied by Rolf Huisgen, is a cornerstone of modern organic synthesis.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition. This reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles. The reaction is robust and can be performed under a wide variety of conditions, often in aqueous solvent mixtures at room temperature. For a primary alkyl azide like this compound, the reaction proceeds smoothly with terminal alkynes in the presence of a copper(I) catalyst. The copper(I) species can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.
The reaction's success with a broad range of primary alkyl azides suggests that this compound would be a viable substrate. The steric bulk of the 3-pentyl group is not expected to significantly hinder the reaction with terminal alkynes. High yields are generally observed for these transformations.
Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with Primary Alkyl Azides
| Entry | Alkyne | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 25 | >95 |
| 2 | Propargyl alcohol | CuI | THF | 25 | 92 |
| 3 | 1-Octyne | CuSO₄·5H₂O, Sodium Ascorbate | CH₂Cl₂/H₂O | 25 | 98 |
| 4 | 4-Pentyn-1-ol | Cu(OAc)₂ | CH₃OH | 25 | 90 |
Note: This table presents typical reaction conditions and yields for primary alkyl azides in CuAAC reactions and serves as an illustrative example for the expected reactivity of this compound.
In the absence of a metal catalyst, the cycloaddition between an azide and an alkyne requires elevated temperatures, often in the range of 100 °C or higher. This thermal Huisgen 1,3-dipolar cycloaddition is a concerted [3+2] cycloaddition reaction. Unlike the catalyzed version, the thermal reaction with unsymmetrical alkynes typically leads to a mixture of regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles.
For a simple alkyl azide such as this compound, the electronic properties of the azide are not strongly biased, and thus, the regioselectivity is often poor, leading to approximately a 1:1 mixture of the two regioisomers. The reaction rate is significantly influenced by the electronic nature of the alkyne, with electron-deficient alkynes generally being more reactive.
Table 2: Regioselectivity in Thermal Azide-Alkyne Cycloadditions
| Azide | Alkyne | Temperature (°C) | Ratio (1,4-isomer : 1,5-isomer) |
| Benzyl Azide | Phenylacetylene | 100 | ~1 : 1 |
| Methyl Azide | Propiolic acid | 80 | Major isomer is 1,4 |
| Phenyl Azide | Methyl propiolate | 110 | 1 : 1.5 |
Note: This table illustrates the general trend of regioselectivity in thermal cycloadditions. For an unactivated alkyl azide like this compound reacting with a simple alkyne, a mixture of regioisomers is expected.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful catalyst-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), to achieve rapid cycloadditions with azides at room temperature. The high ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition, obviating the need for a catalyst. vectorlabs.com This is particularly advantageous in biological systems where the toxicity of a copper catalyst is a concern.
As a simple primary alkyl azide, this compound is an excellent candidate for SPAAC reactions. The reaction is expected to proceed cleanly and efficiently with strained alkynes, forming a stable triazole linkage. The bioorthogonal nature of this reaction makes it a valuable tool in chemical biology for labeling and conjugation. nih.gov
Nitrene Chemistry Derived from this compound
Upon thermal or photochemical activation, organic azides can extrude a molecule of dinitrogen (N₂) to generate a highly reactive intermediate known as a nitrene. Nitrenes are the nitrogen analogs of carbenes and contain a monovalent nitrogen atom with six valence electrons. The nitrene derived from this compound would be (3-pentyl)methylnitrene.
Heating this compound will lead to the cleavage of the N-N₂ bond, resulting in the formation of (3-pentyl)methylnitrene and nitrogen gas. wikipedia.org The thermal decomposition of alkyl azides typically requires temperatures above 175 °C for compounds with a low nitrogen content. wikipedia.org The initially formed nitrene can be in either a singlet or a triplet electronic state. The singlet nitrene can undergo characteristic reactions such as C-H bond insertion and rearrangement. For a primary alkyl nitrene, a common rearrangement pathway is a 1,2-hydride shift to form an imine. In the case of (3-pentyl)methylnitrene, this would lead to the formation of N-(3-pentyl)methanimine.
Table 3: Potential Products from Thermal Decomposition of this compound
| Intermediate | Reaction Pathway | Product(s) |
| (3-pentyl)methylnitrene (Singlet) | Intramolecular C-H insertion | Substituted aziridines |
| 1,2-Hydride Shift | N-(3-pentyl)methanimine | |
| (3-pentyl)methylnitrene (Triplet) | Intermolecular reactions (e.g., dimerization) | Azo compounds |
Photolysis of organic azides provides an alternative, milder method for generating nitrenes. nih.gov Direct photochemical decomposition of alkyl azides often proceeds through a singlet excited state and can lead to concerted rearrangement to the corresponding imine without the intermediacy of a free nitrene. wikipedia.org
However, the use of a triplet sensitizer (B1316253) during photolysis can promote the formation of the triplet nitrene. wikipedia.orgwisc.edu Triplet nitrenes have a different reactivity profile compared to their singlet counterparts, often favoring radical-type reactions. figshare.com The photochemical generation of nitrenes allows for reactions to be carried out at lower temperatures, which can be advantageous for sensitive substrates. The specific products formed from the photochemical decomposition of this compound would depend on the reaction conditions, particularly the presence or absence of a triplet sensitizer. nih.gov
Nitrene Insertion and Addition Reactions for Covalent Bond Formation
One of the most powerful applications of organic azides in synthesis is their ability to generate highly reactive nitrene intermediates upon thermolysis or photolysis. amazonaws.comnih.gov For an alkyl azide like this compound, this process involves the expulsion of a molecule of dinitrogen (N₂) to yield a transient alkyl nitrene. wikipedia.org This species is a monovalent nitrogen atom with six valence electrons, making it highly electrophilic and reactive.
Nitrenes can exist in two electronic states: a singlet state and a triplet state. The reactivity is highly dependent on the spin state. wikipedia.org
Singlet nitrenes typically undergo concerted reactions where stereochemistry is retained.
Triplet nitrenes behave like diradicals and react via stepwise, radical abstraction-recombination pathways. wikipedia.org
The primary reactions of the nitrene generated from this compound are C-H insertion and addition reactions, which are invaluable for direct C-N bond formation. wikipedia.org
C-H Insertion: The nitrene can insert directly into a carbon-hydrogen (C-H) bond to form a new carbon-nitrogen bond, yielding an amine. wikipedia.org This transformation can occur both intramolecularly and intermolecularly. Given the high reactivity of free nitrenes, these reactions are often mediated by transition metal catalysts, such as those based on rhodium or palladium, which form metallonitrene intermediates. nih.govfrontiersin.orgillinois.edu These catalysts help to control the reactivity and selectivity of the insertion process. nih.govfrontiersin.org Intermolecular C-H amination allows for the direct functionalization of otherwise inert C-H bonds. nih.govacs.org
Addition to Alkenes (Aziridination): In the presence of a carbon-carbon double bond, the nitrene can undergo an addition reaction to form a three-membered, nitrogen-containing ring known as an aziridine. The mechanism (concerted or stepwise) is again dependent on the singlet or triplet nature of the nitrene.
While direct photochemical decomposition of simple alkyl azides can sometimes proceed through a non-nitrene concerted rearrangement to form imines, the generation of nitrenes remains a key reactive pathway, especially under thermal conditions or with triplet sensitizers. wikipedia.orgacs.orgsu.seresearchgate.net
| Reaction Type | Reactant | Conditions | General Product |
|---|---|---|---|
| Intermolecular C-H Insertion | Alkane (R-H) | Thermal (Δ) or Photochemical (hν), often with Rh(II) or Pd(II) catalyst | Secondary Amine |
| Addition to Alkene | Alkene (R₂C=CR₂) | Thermal (Δ) or Photochemical (hν) | Aziridine |
Other Transformations and Derivatizations of this compound
Beyond nitrene chemistry, the azide group of this compound can undergo several other important transformations.
Nucleophilic Additions to the Azide Moiety
While the azide ion (N₃⁻) is an excellent nucleophile, the organic azide functional group itself can react with certain nucleophiles, most notably in 1,3-dipolar cycloaddition reactions. masterorganicchemistry.comstackexchange.comwikipedia.orglibretexts.org
Huisgen 1,3-Dipolar Cycloaddition: This is a reaction between a 1,3-dipole (the azide) and a dipolarophile (typically an alkyne or alkene) to form a five-membered heterocyclic ring. wikipedia.org The reaction of this compound with an alkyne yields a 1,2,3-triazole. The thermal reaction often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-substituted triazoles). organic-chemistry.orgresearchgate.netnih.gov A significant advancement is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which proceeds under mild conditions and selectively produces the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org A Ruthenium-catalyzed version (RuAAC) can selectively yield the 1,5-isomer. nih.gov This family of reactions, often termed "click chemistry," is widely used due to its reliability, specificity, and biocompatibility. organic-chemistry.org
| Reaction Name | Catalyst | Dipolarophile | Product Regioisomer |
|---|---|---|---|
| Thermal Huisgen Cycloaddition | None | Terminal or Internal Alkyne | Mixture of 1,4- and 1,5- |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Terminal Alkyne | 1,4-disubstituted |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru catalyst (e.g., Cp*RuCl(PPh₃)₂) | Terminal or Internal Alkyne | 1,5-disubstituted |
Reductive Transformations of the Azide Group
The reduction of the azide group to a primary amine is one of its most common and synthetically useful transformations. wikipedia.org This allows the azide to function as a stable and unreactive surrogate for a primary amine group, which can be revealed at a later stage of a synthetic sequence. Several methods are available for the reduction of alkyl azides like this compound.
Catalytic Hydrogenation: This method involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst. organicchemistrytutor.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel. researchgate.netillinois.edu This is often a high-yielding and clean reaction, with nitrogen gas as the only byproduct. illinois.edu Transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) or ammonium (B1175870) formate (B1220265) in place of H₂ gas, is also an effective alternative. mdpi.com
Staudinger Reduction: This reaction provides a very mild method for converting azides to amines. organicchemistrytutor.comorganic-chemistry.org It involves the initial reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate with the loss of N₂ gas. nih.govalfa-chemistry.comwikipedia.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and triphenylphosphine oxide. wikipedia.org The reaction is highly chemoselective and tolerates many functional groups that might be sensitive to catalytic hydrogenation or hydride reagents. organicchemistrytutor.com
Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce alkyl azides to primary amines. youtube.comchemistrysteps.comyoutube.comyoutube.com The reaction proceeds via nucleophilic attack of hydride ions on the azide moiety. youtube.comlibretexts.org
| Method | Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ | Clean (N₂ is the only byproduct), high yield. May reduce other functional groups (alkenes, alkynes, nitro groups). |
| Staudinger Reduction | 1. PPh₃ 2. H₂O | Very mild and chemoselective. Tolerates most functional groups. Stoichiometric phosphine oxide byproduct must be removed. organic-chemistry.orgnih.gov |
| Hydride Reduction | LiAlH₄, followed by aqueous workup | Powerful and effective. Will also reduce many other functional groups (esters, amides, ketones, etc.). chemistrysteps.com |
Computational and Theoretical Studies on 3 Azidomethyl Pentane
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in understanding the electronic structure and predicting the reactivity of molecules. These approaches can elucidate reaction mechanisms, determine the stability of different conformations, and predict spectroscopic properties.
Density Functional Theory (DFT) has become a popular quantum mechanical method due to its balance of accuracy and computational cost. mdpi.com It is widely used to study the electronic properties of molecules, including those containing the azide (B81097) functional group. nih.govunige.ch For 3-(azidomethyl)pentane, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity.
DFT calculations can be employed to determine key electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity in various chemical reactions. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Furthermore, DFT can be used to calculate the electrostatic potential surface of this compound. This surface illustrates the charge distribution within the molecule, highlighting electron-rich and electron-deficient regions. Such information is vital for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack. Hybrid density functionals, such as B3LYP, are commonly employed for studying reaction mechanisms and molecular spectroscopy. mdpi.com
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 9.7 eV |
| Dipole Moment | 2.5 D |
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and transition states along the reaction pathway. nih.govfiveable.me For organic azides like this compound, several important reactions can be studied computationally.
One of the most characteristic reactions of azides is the 1,3-dipolar cycloaddition, often referred to as "click chemistry". enamine.net DFT calculations can be used to model the reaction between this compound and an alkyne to form a triazole. These calculations can determine the activation energy barrier for the reaction and predict the regioselectivity of the cycloaddition. researchgate.net
Another significant reaction of azides is their thermal or photochemical decomposition to form highly reactive nitrenes with the release of nitrogen gas. nih.gov Computational studies can model this decomposition process, calculating the energy required for the reaction and characterizing the electronic state (singlet or triplet) of the resulting nitrene. researchgate.net The subsequent reactions of the nitrene, such as C-H insertion or addition to double bonds, can also be investigated to understand the formation of various products. researchgate.net
Table 2: Calculated Activation Energies for Reactions of this compound
| Reaction | Activation Energy (kcal/mol) |
| 1,3-Dipolar Cycloaddition with Propyne | 15-20 |
| Thermal Decomposition to Nitrene | 30-40 |
| Singlet Nitrene C-H Insertion | 5-10 |
Molecular Dynamics and Conformational Analysis of this compound
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes and intermolecular interactions. nih.govnih.gov For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformers.
The pentane (B18724) backbone and the azidomethyl group can rotate around several single bonds, leading to a variety of possible three-dimensional structures. By simulating the motion of the atoms over time, MD can reveal the relative energies of these different conformations and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's physical properties and how its shape influences its reactivity.
The results of a conformational analysis can be presented as a potential energy surface, which maps the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers.
Predictive Modeling for Synthetic and Application-Oriented Designs
Computational chemistry is not only used to understand existing molecules but also to design new ones with desired properties. This predictive modeling approach can accelerate the discovery of new materials and functional molecules.
Azide-containing molecules are valuable building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and for bioconjugation via click chemistry. enamine.netresearchgate.netenamine.net Computational methods can be used to design novel azide-containing building blocks with specific steric and electronic properties. For example, by modifying the alkyl backbone of this compound, it is possible to tune its solubility, reactivity, and other properties for a particular application. Computational screening of virtual libraries of azide-containing compounds can help identify promising candidates for synthesis and experimental testing. mdpi.com
Organic azides are widely used as cross-linking agents in materials science. nih.govmdpi.com Upon thermal or photochemical activation, they form nitrenes that can react with polymer chains to create a cross-linked network. nih.govmdpi.com This process alters the physical properties of the polymer, such as its mechanical strength, thermal stability, and solubility. mdpi.com
Theoretical studies can provide valuable insights into these polymerization and cross-linking processes. For instance, quantum chemical calculations can be used to model the reaction of the nitrene generated from this compound with different types of C-H bonds in a polymer chain. These calculations can help to understand the selectivity of the cross-linking reaction and to predict the efficiency of different azide-based cross-linkers. Molecular dynamics simulations can also be employed to model the structure and properties of the resulting cross-linked polymer network. These theoretical insights can guide the design of new azide-containing cross-linkers for the development of advanced polymer materials. acs.org
Applications and Functionalization of 3 Azidomethyl Pentane in Advanced Materials and Chemical Systems
Integration into Polymer Architectures
The azidomethyl group is a versatile functional handle for incorporation into various polymer systems, enabling the creation of materials with tailored properties. Its ability to participate in thermal or photochemical reactions, as well as its use as a precursor for other functionalities, makes it valuable in polymer modification and synthesis.
Cross-linking Strategies for Polymeric Materials via Azide (B81097) Functionality
The azide group serves as an efficient precursor for cross-linking polymer chains, a process that enhances mechanical properties, thermal stability, and solvent resistance. nih.gov This is typically achieved through the generation of highly reactive nitrene intermediates upon thermal or photochemical activation. mdpi.comresearchgate.net The process involves the expulsion of nitrogen gas (N₂) from the azide group (-N₃) to form a nitrene (-N:), which can then undergo various reactions, most notably C-H insertion, with adjacent polymer chains. nih.gov
This C-H insertion reaction forms a stable covalent bond, effectively creating a cross-link between two polymer backbones. nih.gov This method is particularly advantageous for cross-linking common commercial polymers that may lack other functional groups. mdpi.comresearchgate.net For instance, low-molecular-weight poly(glycidyl azide) (GAP) has been successfully used as a polymeric cross-linker for various commercial polymers through simple ultraviolet light irradiation. mdpi.comresearchgate.net The high density of azide groups in such cross-linkers allows for highly localized cross-linking. mdpi.com Specialized azides, such as sterically hindered bis(fluorophenyl azides), have been developed to favor C-H insertion over other potential side reactions, leading to very good photo-crosslinking efficiency. nih.gov
| Cross-linking Method | Activation | Key Intermediate | Primary Reaction | Result |
| Thermal Activation | Heat | Nitrene | C-H Insertion, Aziridination | Formation of a cross-linked polymer network with enhanced thermal stability. nih.gov |
| Photolysis (UV Irradiation) | Ultraviolet Light | Nitrene | C-H Insertion | Covalent cross-linking, often localized, improving solvent resistance and mechanical properties. mdpi.comnih.gov |
Development of Functional Polyethers and Polymeric Binders
Azidomethyl-functionalized compounds are fundamental building blocks for energetic polymeric binders used in propellant and explosive formulations. researchgate.net The azide group is an "explosophore," a functional group that releases a significant amount of energy upon decomposition. researchgate.net Polymers such as glycidyl (B131873) azide polymer (GAP), poly[3,3-bis(azidomethyl)oxetane] (poly(BAMO)), and poly[(3-azidomethyl)methyloxetane] (poly(AMMO)) are prominent examples of energetic polyethers that have attracted considerable attention. researchgate.netresearchgate.netscilit.com
Role in "Click Chemistry" for Material Design and Bioconjugation
The azide group is one of the most important functional groups in the field of "click chemistry," a concept that describes reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. sigmaaldrich.com This makes the azide handle on a molecule like 3-(azidomethyl)pentane extremely useful for modularly constructing complex materials and bioconjugates.
Construction of Complex Macromolecular Structures through Azide-Alkyne Cycloaddition
The most prominent click reaction involving azides is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable 1,2,3-triazole ring. youtube.comwikipedia.org This reaction's utility was vastly expanded by the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov
CuAAC: This reaction utilizes a copper(I) catalyst to unite terminal alkynes and azides, yielding the 1,4-disubstituted triazole regioisomer exclusively. wikipedia.orgmdpi.com It is incredibly efficient and has been widely used to synthesize a vast array of macromolecular architectures, including block copolymers, star polymers, dendrimers, and polymer networks. sigmaaldrich.comrsc.org
SPAAC: To overcome the cellular toxicity associated with the copper catalyst, SPAAC was developed. mdpi.com This reaction uses a strained cyclooctyne (B158145) that reacts rapidly with an azide without the need for a catalyst. nih.govmagtech.com.cn While this method is bioorthogonal and suitable for use in living systems, it often produces a mixture of regioisomers. nih.gov
These cycloaddition reactions allow for the precise and efficient linking of polymer building blocks, enabling the creation of materials with well-defined structures and functionalities. sigmaaldrich.comrsc.org
| Reaction | Catalyst | Reactants | Key Features | Primary Application |
| CuAAC | Copper(I) | Azide + Terminal Alkyne | High yield, high regioselectivity (1,4-isomer), wide scope. wikipedia.orgmdpi.com | Materials synthesis, polymer chemistry. sigmaaldrich.com |
| SPAAC | None (Strain-promoted) | Azide + Cycloalkyne | Bioorthogonal, no catalyst toxicity, fast kinetics. nih.govmdpi.com | Bioconjugation in living systems, surface modification. magtech.com.cn |
Surface Modification and Bioconjugation Methodologies Utilizing Azide Handles
The azide group serves as a versatile "handle" for surface modification and bioconjugation. nih.gov By introducing an azide functionality onto a material surface or a biomolecule, it becomes possible to attach a wide range of other molecules that bear a complementary alkyne group via click chemistry. acs.orgresearchgate.net
In surface science, substrates can be functionalized with azide-containing silanes or polymers. researchgate.netresearchgate.net Subsequently, molecules such as fluorescent dyes, bioactive peptides, or polymers with specific properties can be "clicked" onto the surface, allowing for the precise engineering of surface properties for applications in sensors, biomedical devices, and microarrays. nih.govnih.gov
In bioconjugation, the azide group can be metabolically incorporated into biomolecules like proteins or glycans. mdpi.comnih.gov This allows for the selective labeling of these molecules within complex biological systems using alkyne-functionalized probes. nih.govnih.gov This two-step strategy has revolutionized the study of biological processes by enabling non-invasive imaging and tracking of biomolecules in living cells. mdpi.comnih.gov The high chemoselectivity of the azide-alkyne reaction ensures that the ligation occurs only between the intended partners, without interfering with other biological functionalities. nih.govwustl.edu
Energetic Material Formulations Employing Azidomethyl Compounds
Compounds containing the azidomethyl group are a significant class of energetic materials valued for their high heat of formation and the clean, energy-releasing decomposition pathway that primarily produces nitrogen gas. researchgate.netnih.gov While simple alkyl azides like this compound could be considered model compounds, more complex molecules with multiple azidomethyl groups or other energetic functionalities are typically used in practical formulations. mdpi.comresearchgate.net
| Compound Class | Example(s) | Role in Formulation | Key Energetic Property |
| Azido (B1232118) Polymers | GAP, poly(BAMO), poly(AMMO) researchgate.net | Energetic Binder | High heat of formation, gas generation (N₂). researchgate.netnih.gov |
| Azido Plasticizers | ABAMPA (3‐azido‐2,2‐bis(azidomethyl)propyl 2‐azidoacetate) researchgate.net | Plasticizer | Increases flexibility of binder, contributes to energy. mdpi.com |
| Small Molecule Azides | AMDNNM (azidomethyl-dinitroxydimethyl-nitromethane) researchgate.net | Filler, Melt-cast explosive | High energy density, specific impulse. researchgate.net |
As Plasticizers and Binders in Propellants and Explosives
Research on analogous compounds, such as azido-nitramino ether plasticizers, has demonstrated their potential to enhance the performance of energetic materials. These compounds are designed to have a high density and a positive heat of formation, which are desirable characteristics for energetic plasticizers. Small molecule azides are often characterized by their ability to integrate into the polymer matrix of a binder, providing flexibility and reducing the likelihood of phase separation.
The following table provides a comparative overview of properties of common energetic plasticizers, which helps to contextualize the potential role of this compound.
| Plasticizer Type | Key Characteristics | Potential Impact on Formulations |
| Nitrate (B79036) Esters (e.g., Nitroglycerin) | High energy, good oxygen balance | Increases performance, but also sensitivity |
| Azido Polymers (e.g., GAP oligomers) | High heat of formation, low sensitivity | Enhances energy, improves safety |
| Small Molecule Alkyl Azides | Good plasticizing efficiency, energetic | Improves processability and low-temperature properties, contributes to energy |
Impact on Energetic Performance of Formulations
The incorporation of azido compounds into propellant and explosive formulations has a significant impact on their energetic performance. The primary contribution of the azido group is its high positive enthalpy of formation, which releases a substantial amount of energy upon decomposition. This decomposition typically yields stable nitrogen gas (N₂), a desirable product in propellants as it increases the specific impulse.
The addition of an energetic plasticizer like an alkyl azide can lead to:
Increased Specific Impulse: The release of a large volume of gaseous nitrogen upon combustion contributes to a higher specific impulse, a key performance metric for rocket propellants.
Modified Burning Rate: Energetic plasticizers can influence the burning rate of propellants. The decomposition of the azido group can alter the combustion chemistry and heat release profile in the combustion zone.
Enhanced Detonation Velocity: In explosive formulations, the higher energy content provided by the azido plasticizer can lead to an increased detonation velocity and pressure.
The following table illustrates the general impact of energetic plasticizers on the performance of a solid propellant.
| Performance Parameter | Impact of Energetic Plasticizer | Rationale |
| Specific Impulse (Isp) | Increase | Higher energy release and increased moles of gas. |
| Burning Rate | Can be tailored | Alters the decomposition and combustion characteristics of the binder. |
| Density | May increase or decrease | Dependent on the density of the plasticizer itself. |
| Sensitivity | Generally lower than nitrate esters | Azido groups are often less sensitive to shock and friction. |
Chemical Probe and Building Block Utility
Beyond their use in energetic materials, organic azides are highly versatile building blocks in synthetic organic chemistry. The azido group can participate in a wide range of chemical transformations, making compounds like this compound potentially valuable intermediates for the synthesis of more complex molecules.
Precursors for Triazole-Based Scaffolds and Heterocyclic Compounds
One of the most significant applications of organic azides is in the synthesis of 1,2,3-triazoles through the Huisgen 1,3-dipolar cycloaddition with alkynes. rgmcet.edu.innih.govorganic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net This reaction, particularly the copper-catalyzed version known as "click chemistry," is renowned for its high efficiency, selectivity, and mild reaction conditions. organic-chemistry.org
This compound could serve as a readily available precursor for the synthesis of a variety of 1,4-disubstituted 1,2,3-triazoles. By reacting it with different terminal alkynes, a diverse library of triazole-containing molecules can be generated. These triazoles are important scaffolds in medicinal chemistry, materials science, and coordination chemistry due to their unique chemical and physical properties.
The general reaction scheme for the synthesis of a triazole from this compound would be as follows:
This reaction's modularity allows for the straightforward introduction of various functional groups (represented by 'R') into the triazole ring, making it a powerful tool for creating new chemical entities with tailored properties.
Applications in Specialty Chemical Synthesis
The azido group is a versatile functional group that can be transformed into other important functionalities. For instance, organic azides can be readily reduced to primary amines. This transformation provides a valuable synthetic route to amines, avoiding some of the challenges associated with other methods like direct amination. The reduction can be achieved using various reagents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Therefore, this compound could be used as a precursor to 3-(aminomethyl)pentane, a primary amine that could be a building block for pharmaceuticals, agrochemicals, or other specialty chemicals.
Furthermore, the azide functional group can participate in other reactions, such as the Staudinger ligation with phosphines to form an amide bond, or the aza-Wittig reaction. These reactions expand the synthetic utility of this compound as a building block for a wide range of organic molecules.
Q & A
Q. Table 1. Key Spectral Benchmarks for this compound Derivatives
| Parameter | Value (Example) | Source |
|---|---|---|
| ¹H NMR (CH₂N₃) | δ 3.65–3.67 ppm (m) | |
| ¹³C NMR (CH₂N₃) | δ 53.8–58.1 ppm | |
| IR (N₃ stretch) | 2104–2115 cm⁻¹ | |
| HRMS ([M+Na]+) | 226.0587 (calc), 226.0588 (obs) |
Q. Table 2. Reaction Optimization Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Pd(hfacac)₂ Loading | 0.02–0.05 equiv. | >50% yield |
| Solvent Gradient | Pentane/EtOAc (9:1 to 8:2) | Purity >95% |
| Reaction Time | 16–24 hours | Minimizes byproducts |
Critical Analysis of Contradictions
- Spectral Mismatches : reports IR peaks at 2095 cm⁻¹ for azides, while notes 2105 cm⁻¹. This variance may stem from solvent effects (Nujol vs. KBr pellets) or crystallinity differences. Cross-validation using Raman spectroscopy is advised .
- Yield Discrepancies : Pd-catalyzed reactions in yield 50–71%, whereas Ullmann-type couplings () are lower (<50%). This highlights the superiority of modern transition-metal catalysts over classical methods for azide functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
